molecular formula C15H16N4O3 B2489999 (E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide CAS No. 1396892-25-3

(E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide

Katalognummer: B2489999
CAS-Nummer: 1396892-25-3
Molekulargewicht: 300.318
InChI-Schlüssel: ZEWYFSNICOCXDP-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(Furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide is a synthetic acrylamide derivative featuring a furan heterocycle and a morpholine-substituted pyrimidine moiety. This compound has been investigated primarily in the context of enzyme inhibition, including Sortase A (a bacterial transpeptidase critical for Staphylococcus aureus virulence) and viral non-structural proteins (e.g., SARS-CoV-2 NSP13 helicase) . Its synthesis typically involves multi-step reactions, such as condensation of acryloyl chloride intermediates with amine-functionalized pyrimidines .

Eigenschaften

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-morpholin-4-ylpyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c20-14(4-3-13-2-1-7-22-13)18-12-10-16-15(17-11-12)19-5-8-21-9-6-19/h1-4,7,10-11H,5-6,8-9H2,(H,18,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWYFSNICOCXDP-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.

    Synthesis of the morpholinopyrimidine: This involves the formation of the pyrimidine ring followed by substitution with a morpholine group.

    Coupling reaction: The final step involves the coupling of the furan and morpholinopyrimidine intermediates with an acrylamide moiety under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to furanones, while reduction of the acrylamide could yield amines.

Wissenschaftliche Forschungsanwendungen

(E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide and related acrylamide derivatives:

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target Activity/Findings Reference
This compound ~343.4 Furan, morpholinopyrimidine S. aureus Sortase A, NSP13 Moderate inhibitory activity
(E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27a) ~368.4 Furan, morpholinophenyl, formyl S. aureus Sortase A Enhanced binding due to formyl
(E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide ~322.3 Furan, sulfamoylphenyl SARS-CoV-2 NSP13 Potent helicase inhibition
(E)-2-Cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)acrylamide ~456.5 Cyano, p-tolyl furan, pyrazole XBP1 (unfolded protein response) High selectivity for XBP1
(E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (26a) ~385.5 Thiophene, morpholinophenyl, hydroxymethyl S. aureus Sortase A Improved solubility, lower IC50

Key Observations:

Substituent Effects on Bioactivity: The morpholinopyrimidine group in the target compound confers moderate Sortase A inhibition, but analogs with morpholinophenyl and polar groups (e.g., hydroxymethyl in 26a or formyl in 27a) exhibit enhanced activity due to improved hydrogen bonding with the enzyme’s active site .

Target Selectivity: The sulfamoylphenyl analog () shows stronger inhibition of SARS-CoV-2 NSP13 helicase compared to the morpholinopyrimidine variant, likely due to sulfonamide interactions with viral zinc-binding domains . Cyano-substituted acrylamides () diverge entirely in function, targeting XBP1 in the unfolded protein response, highlighting the scaffold’s versatility .

Synthetic Complexity :

  • Derivatives with formyl (27a) or hydroxymethyl (26a) groups require additional reduction/oxidation steps (e.g., DIBAL-H or Swern oxidation), increasing synthetic difficulty compared to the parent compound .

Pharmacokinetic and Toxicity Considerations

  • Gaps in Data : While the target compound and its analogs show promising in vitro activity, detailed pharmacokinetic studies (e.g., bioavailability, half-life) are lacking for most derivatives .

Biologische Aktivität

(E)-3-(furan-2-yl)-N-(2-morpholinopyrimidin-5-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 284.31 g/mol

The compound features a furan ring and a morpholinopyrimidine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways.

Target Enzymes

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can disrupt nucleotide synthesis, leading to reduced cell proliferation.
  • Thymidylate Synthase : Similar to DHFR, targeting thymidylate synthase affects DNA synthesis and repair mechanisms.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound effectively inhibits the growth of various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Colon cancer (HCT116)

The compound's cytotoxic effects are dose-dependent, with IC50_{50} values indicating effective concentrations for inhibiting cell viability.

Case Studies

  • Study on MCF-7 Cells : In a study evaluating the effects on MCF-7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
  • In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups, suggesting its potential as a therapeutic agent.

Data Table: Biological Activity Summary

Cell LineIC50_{50} (µM)Effect Observed
MCF-71070% reduction in viability
A54915Induction of apoptosis
HCT11612Cell cycle arrest

Safety and Toxicity

Toxicological assessments indicate that while this compound exhibits potent biological activity against cancer cells, it also presents some cytotoxicity towards normal cells at higher concentrations. Further studies are needed to evaluate its safety profile comprehensively.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.